2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-6-7-15-9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXWXSCRSWAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate alkylating agent. One common method is the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetonitrile or water, and the reaction temperature is maintained at moderate levels to ensure high yields.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to minimize environmental impact . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Acetonitrile, water.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Alcohols: Formed through reduction reactions.
Substituted Tetrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(1-phenyl-1H-tetrazol-5-yl)sulfany]ethan-1-ol exhibits significant biological activities:
Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in cell metabolism.
Anticancer Activity
Studies suggest that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The tetrazole ring enhances its interaction with biological targets similar to natural substrates, potentially leading to effective cancer therapies.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of Staphylococcus aureus demonstrated that 2-[(1-phenyl-1H-tetrazol-5-yl)sulfany]ethan-1-ol inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction) after 48 hours, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s electron-withdrawing and electron-donating properties also play a role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol.
1-Phenyl-1H-tetrazole-5-thione: Another tetrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Biological Activity
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]ethan-1-ol is a complex organic compound notable for its potential biological activities. This compound features a tetrazole ring, which is recognized for its ability to mimic carboxylic acids and interact with various biological targets. The unique combination of functional groups in this compound contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]ethan-1-ol is C10H10N4OS, with a molecular weight of approximately 234.28 g/mol. The presence of the phenyl group and the tetrazole ring enhances the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. The mechanism often involves the inhibition of specific enzymes or receptors in pathogens. For instance:
| Compound | Activity | Target |
|---|---|---|
| 2-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANY]ETHAN-1-OL | Antimicrobial | Bacterial enzymes |
| Similar Tetrazole Compounds | Variable | Various pathogens |
The tetrazole ring's ability to act as a bioisostere allows for effective competition with natural substrates in microbial pathways, leading to the observed antimicrobial effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways:
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Study A | A431 (human epidermoid carcinoma) | < 10 |
| Study B | Jurkat (human T-cell leukemia) | < 20 |
The anticancer mechanism is believed to involve disruption of cell cycle progression and induction of apoptotic pathways via upregulation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 .
The biological activity of 2-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANY]ETHAN-1-OL can be attributed to several mechanisms:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
Receptor Interaction: It can bind to specific receptors, altering their activity and disrupting cellular signaling pathways.
Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound against various biological targets:
- Antimicrobial Efficacy Study: A study demonstrated that derivatives of tetrazole exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The inclusion of the sulfanyl group enhanced this activity by improving solubility and bioavailability .
- Cytotoxicity Assessment: In vitro studies on different cancer cell lines showed that the compound significantly reduced cell viability compared to control groups. The mechanism was linked to mitochondrial dysfunction and increased oxidative stress within the cells .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL?
- Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Step 1: Selecting precursors (e.g., tetrazole derivatives and mercaptoethanol analogs) and evaluating their reactivity under different solvents (e.g., ethanol, DMF) and temperatures (25–80°C).
- Step 2: Monitoring reaction progress via TLC or HPLC to identify intermediate byproducts.
- Step 3: Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
- Data Table:
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, DMF | Ethanol | 72 |
| Temp (°C) | 25–80 | 60 | 68 |
| Reaction Time (h) | 8–24 | 12 | 75 |
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Answer: Use a multi-technique approach:
- NMR Spectroscopy: Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and sulfanyl-ethanol moiety (δ 2.8–3.5 ppm for -CH2-S- and -OH groups) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths .
Advanced Research Questions
Q. What experimental strategies address conflicting data in the compound’s stability under varying pH conditions?
- Answer:
- Step 1: Conduct accelerated stability studies by exposing the compound to buffers (pH 2–12) at 40°C for 14 days.
- Step 2: Analyze degradation products via LC-MS and compare with computational predictions (e.g., density functional theory (DFT) for hydrolysis pathways) .
- Step 3: Reconcile discrepancies by adjusting experimental conditions (e.g., inert atmosphere to minimize oxidation) .
Q. How can molecular modeling predict the compound’s bioactivity, and what validation methods are required?
- Answer:
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with biological activity data (IC50 values) from enzyme inhibition assays .
- Molecular Docking: Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Validate with in vitro assays (e.g., fluorescence-based enzymatic activity tests) .
- Data Table (Example):
| Compound Derivative | Predicted IC50 (µM) | Experimental IC50 (µM) | Deviation (%) |
|---|---|---|---|
| Parent Compound | 12.5 | 14.2 | 13.5 |
| -OCH3 Analog | 8.7 | 9.1 | 4.6 |
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
- Answer:
- Phase 1: Determine physicochemical properties (logKow, water solubility) using shake-flask methods .
- Phase 2: Perform biotic/abiotic degradation studies:
- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation via HPLC.
- Biodegradation: Use OECD 301F test with activated sludge .
- Phase 3: Model environmental distribution (e.g., EPI Suite) to predict bioaccumulation potential .
Methodological Challenges and Solutions
Q. How should researchers design experiments to resolve discrepancies between computational and experimental solubility data?
- Answer:
- Issue: DFT-predicted solubility often diverges from experimental due to crystal lattice effects.
- Solution:
Use differential scanning calorimetry (DSC) to measure melting point and calculate solubility via the van’t Hoff equation.
Refine computational models by incorporating polymorphic crystal forms .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
